1-Bromo-3,5,7-trimethyladamantane 1-Bromo-3,5,7-trimethyladamantane An analogue of Adamantane
Brand Name: Vulcanchem
CAS No.: 53398-55-3
VCID: VC21343566
InChI: InChI=1S/C13H21Br/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9H2,1-3H3
SMILES: CC12CC3(CC(C1)(CC(C2)(C3)Br)C)C
Molecular Formula: C13H21Br
Molecular Weight: 257.21 g/mol

1-Bromo-3,5,7-trimethyladamantane

CAS No.: 53398-55-3

Cat. No.: VC21343566

Molecular Formula: C13H21Br

Molecular Weight: 257.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-Bromo-3,5,7-trimethyladamantane - 53398-55-3

CAS No. 53398-55-3
Molecular Formula C13H21Br
Molecular Weight 257.21 g/mol
IUPAC Name 1-bromo-3,5,7-trimethyladamantane
Standard InChI InChI=1S/C13H21Br/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9H2,1-3H3
Standard InChI Key DUNJTZWVWZSEKK-UHFFFAOYSA-N
SMILES CC12CC3(CC(C1)(CC(C2)(C3)Br)C)C
Canonical SMILES CC12CC3(CC(C1)(CC(C2)(C3)Br)C)C
Appearance Solid Powder

Chemical and Physical Properties

1-Bromo-3,5,7-trimethyladamantane (CAS Number: 53398-55-3) is a solid organic compound with several distinctive physical and chemical characteristics. The molecular framework consists of the adamantane cage structure with strategic substitutions that influence its behavior in chemical reactions and physical states.

Basic Identification and Structure

The compound follows a clear structural pattern with specific atom arrangements that define its chemical identity. Table 1 presents the basic identification information for this compound.

Table 1: Identification Data of 1-Bromo-3,5,7-Trimethyladamantane

ParameterDetails
Common Name1-Bromo-3,5,7-trimethyladamantane
CAS Number53398-55-3
Molecular FormulaC₁₃H₂₁Br
Molecular Weight257.21 g/mol

The molecular structure features a rigid adamantane framework with three methyl groups positioned at carbons 3, 5, and 7, while the bromine atom occupies the position at carbon 1. This arrangement provides the molecule with specific reactivity patterns and physical properties.

Physical Properties

The physical properties of 1-Bromo-3,5,7-trimethyladamantane reveal important characteristics that influence its handling, storage, and applications in research settings. Table 2 summarizes these key physical attributes.

Table 2: Physical Properties of 1-Bromo-3,5,7-Trimethyladamantane

PropertyValue
Physical StateSolid
Density1.333 g/cm³
Melting Point101°C
Boiling Point254.2°C at 760 mmHg
Flash Point118.9°C

These physical properties indicate that 1-Bromo-3,5,7-trimethyladamantane is a relatively stable compound with a high boiling point characteristic of adamantane derivatives . The substantial difference between its melting and boiling points suggests a wide liquid range, which can be advantageous for certain chemical applications.

Synthesis Methods

The synthesis of 1-Bromo-3,5,7-trimethyladamantane typically involves halogenation reactions of the corresponding methylated adamantane precursor. While direct information on the specific synthesis of this compound is limited in the provided sources, related synthesis pathways can provide valuable insights.

Halogenation Reactions

One synthetic approach to 1-Bromo-3,5,7-trimethyladamantane involves the bromination of 3,5,7-trimethyladamantane. This reaction typically occurs under specific conditions to ensure regioselectivity for substitution at the tertiary carbon position.

Based on analogous reactions with similar compounds, the bromination may be conducted in dichloromethane under reflux conditions, potentially achieving yields around 90%. The reaction likely follows a free radical mechanism or a Lewis acid-catalyzed substitution pathway.

Related Synthesis Approaches

Insights into the synthesis of 1-Bromo-3,5,7-trimethyladamantane can be gleaned from the documented approaches for preparing the related compound 1-Bromo-3,5-dimethyladamantane. Multiple synthetic routes with varying conditions and reagents have been reported for this analogous compound, suggesting similar strategies might be applicable.

Table 3: Comparative Synthesis Approaches for Related Bromoadamantanes

ReagentsConditionsYieldReference Compound
AlCl₃, Br₂, 1,2-dichloroethane15°C92%1-Bromo-3,5-dimethyladamantane
Fe(acac)₃, CBr₄150°C, 3h, inert atmosphere85%1-Bromo-3,5-dimethyladamantane
Br₂ (excess)Reflux, 4h, followed by cooling and extraction83%1-Bromo-3,5-dimethyladamantane

These synthesis approaches for the related compound involve bromination reactions under various conditions, yielding high percentages of the desired product . Similar methodologies could potentially be adapted for the synthesis of 1-Bromo-3,5,7-trimethyladamantane, with adjustments for the additional methyl group.

Desired ConcentrationVolume Needed for 1 mgVolume Needed for 5 mgVolume Needed for 10 mg
1 mM3.8879 mL19.4394 mL38.8787 mL
5 mM0.7776 mL3.8879 mL7.7757 mL
10 mM0.3888 mL1.9439 mL3.8879 mL

When preparing solutions, it is advisable to avoid repeated freezing and thawing cycles, as these can compromise the compound's integrity. For long-term storage, solutions kept at -80°C should be used within 6 months, while those at -20°C should be used within 1 month .

Chemical Reactivity and Stability

Understanding the chemical reactivity and stability of 1-Bromo-3,5,7-trimethyladamantane is essential for its safe handling and effective utilization in research applications.

Reactivity Profile

As a brominated adamantane derivative, 1-Bromo-3,5,7-trimethyladamantane can participate in various substitution reactions typical of alkyl halides. The tertiary carbon-bromine bond is particularly susceptible to nucleophilic substitution, making this compound useful for introducing various functional groups at this position.

Stability Considerations

While specific stability data for 1-Bromo-3,5,7-trimethyladamantane is limited in the provided sources, general principles applicable to brominated organic compounds suggest certain precautions. The compound should be kept away from strong oxidizing agents, which could potentially lead to undesired reactions or decomposition .

Based on information for related compounds, potential decomposition products might include carbon monoxide, carbon dioxide, and hydrogen bromide. Proper ventilation and handling practices should be employed to mitigate potential risks associated with these decomposition products.

Toxicological and Ecological Considerations

Disposal Guidelines

Disposal of 1-Bromo-3,5,7-trimethyladamantane should follow federal, state, and local regulations for chemical waste management. Given its bromine content, special consideration should be given to avoiding environmental contamination during disposal procedures .

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